molecular formula C13H15N3O B12175395 (2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine

(2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine

Cat. No.: B12175395
M. Wt: 229.28 g/mol
InChI Key: VFKBHHXCZXVOQD-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antifungal activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine typically involves the reaction of 6-phenylpyridazin-3-ylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives with potential pharmacological activities.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    6-Phenylpyridazin-3-ylamine: Shares the pyridazine core but lacks the methoxyethyl group.

    2-Methoxyethylamine: Contains the methoxyethyl group but lacks the pyridazine core.

Uniqueness: (2-Methoxyethyl)(6-phenylpyridazin-3-yl)amine is unique due to the combination of the pyridazine core and the methoxyethyl group, which imparts distinct pharmacological properties. This combination enhances its potential as a therapeutic agent with anti-inflammatory and analgesic activities .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-6-phenylpyridazin-3-amine

InChI

InChI=1S/C13H15N3O/c1-17-10-9-14-13-8-7-12(15-16-13)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,16)

InChI Key

VFKBHHXCZXVOQD-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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